7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine
Overview
Description
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a chemical compound . It is a derivative of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine , which is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, a precursor to this compound, has been reported in the literature . A novel nickel (II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction strategy has been developed for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues .Molecular Structure Analysis
The molecular weight of this compound hydrochloride is 228.68 . The structure of the compound can be found in various chemical databases .Safety and Hazards
Future Directions
The future directions for research on 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard information would be beneficial. The potential biological activity of this compound, such as its impact on cannabinoid receptor 2, could also be a fruitful area of investigation .
Properties
CAS No. |
444588-17-4 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11H,1-3,6H2 |
InChI Key |
HWOWTNBPVSVMNF-UHFFFAOYSA-N |
SMILES |
C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.